N-(2-methoxyethyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(2-METHOXYETHYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with a methoxyethyl group and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through an intramolecular electrochemical dehydrogenative N–N bond formation. This reaction is conducted under mild and scalable electrolytic conditions, using n-Bu4NBr as both the redox mediator and the electrolyte .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and quinazoline rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic and sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-METHOXYETHYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable chemical reactivity.
Quinazoline Derivatives: Compounds with a quinazoline core structure that have diverse applications in medicinal chemistry.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups that are used in various chemical and industrial processes.
Uniqueness
N-(2-METHOXYETHYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its combination of a triazole ring, quinazoline ring, and sulfonyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C19H19N5O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C19H19N5O3S/c1-13-7-9-14(10-8-13)28(25,26)19-18-21-17(20-11-12-27-2)15-5-3-4-6-16(15)24(18)23-22-19/h3-10H,11-12H2,1-2H3,(H,20,21) |
InChI Key |
WFZALBZHJAWQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCOC |
Origin of Product |
United States |
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